1-(3-methoxyphenyl)-5-oxo-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
1-(3-methoxyphenyl)-5-oxo-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-30-19-4-2-3-18(14-19)27-15-17(13-21(27)28)22(29)24-10-12-26-11-7-20(25-26)16-5-8-23-9-6-16/h2-9,11,14,17H,10,12-13,15H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGXVNGPCZLGOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NCCN3C=CC(=N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Methoxyphenyl)-5-oxo-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and pharmacological applications, supported by data tables and relevant research findings.
Structural Characteristics
The compound features several notable structural components:
- Pyrrolidine Ring : A five-membered nitrogen-containing ring that contributes to the compound's pharmacological properties.
- Methoxyphenyl Group : Enhances lipophilicity and may influence receptor interactions.
- Pyridine and Pyrazole Moieties : These heterocycles are known for their biological activity, particularly in targeting various enzymes and receptors.
Synthesis Pathway
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrrolidine Ring : Achieved through cyclization of a γ-lactam precursor.
- Introduction of the Methoxyphenyl Group : Utilizes nucleophilic aromatic substitution.
- Attachment of Pyridine and Pyrazole Components : Often involves coupling reactions such as Suzuki or Heck reactions.
Pharmacological Applications
Research indicates that this compound exhibits diverse biological activities:
Anticancer Activity
Several studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve modulation of cell cycle progression and induction of apoptosis.
Antiviral Properties
The compound has also shown promise as an antiviral agent. In studies evaluating its efficacy against viral infections, it demonstrated inhibitory effects on viral replication at micromolar concentrations.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Interaction with specific kinases or enzymes involved in cell signaling pathways.
- Receptor Modulation : Binding to cellular receptors that regulate growth and apoptosis.
Molecular dynamics simulations suggest that the compound interacts primarily through hydrophobic contacts with target proteins, which may enhance its binding affinity and specificity.
Study 1: Anticancer Efficacy
A recent study explored the anticancer properties of the compound against various tumor cell lines. The results indicated a significant reduction in cell viability, with a notable induction of apoptosis as evidenced by increased caspase activity.
Study 2: Antiviral Activity
Another investigation assessed the antiviral potential against Hepatitis C Virus (HCV). The compound exhibited a dose-dependent inhibition of viral replication, suggesting it could serve as a lead compound for further antiviral drug development.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare structural features, molecular properties, and inferred characteristics of the target compound with structurally related pyrrolidine-3-carboxamide derivatives:
*Estimated based on structural analogy.
Structural and Functional Insights:
Phenyl Ring Modifications :
- The 3-methoxyphenyl group in the target compound provides moderate electron-donating effects and hydrogen-bonding capacity compared to electron-withdrawing groups (e.g., 4-fluorophenyl in or 3-chlorophenyl in ).
- Para-substituted phenyl derivatives (e.g., ) may exhibit distinct binding modes compared to meta-substituted analogs due to spatial orientation differences.
Molecular Weight and Lipophilicity :
- Thiadiazole-containing compounds (e.g., ) generally exhibit higher lipophilicity (clogP >3), which may improve blood-brain barrier penetration but increase off-target risks. The target compound’s pyridinyl-pyrazole group likely reduces lipophilicity relative to thiadiazoles.
Q & A
Q. What are the recommended synthetic strategies for preparing 1-(3-methoxyphenyl)-5-oxo-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide?
Methodology :
- Multi-step synthesis : Begin with a 1,5-diarylpyrazole core template, similar to cannabinoid receptor ligands (e.g., SR141716 analogs). Use condensation reactions between pyrrolidine-3-carboxamide derivatives and pyrazole-ethylamine intermediates. Optimize reaction conditions (e.g., solvent polarity, temperature) for each step to avoid side products .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane. Confirm purity via HPLC (>98%) and characterize intermediates using H/C NMR .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
Methodology :
- Structural elucidation : Use H/C NMR to confirm substituent positions and stereochemistry. For example, the pyrrolidinone carbonyl group typically resonates at ~170 ppm in C NMR .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) or ESI-MS to verify molecular weight and fragmentation patterns.
- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and assess stability .
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
Methodology :
- Substituent variation : Modify the 3-methoxyphenyl group (e.g., replace with fluorophenyl or chlorophenyl) and the pyridinyl-pyrazole moiety to assess electronic/steric effects on target binding .
- Biological assays : Pair synthetic analogs with in vitro assays (e.g., enzyme inhibition, receptor binding) to correlate structural changes with activity. Use statistical tools like QSAR for predictive modeling .
Advanced Research Questions
Q. How can computational methods accelerate the design of derivatives with improved pharmacokinetic properties?
Methodology :
- Quantum chemical calculations : Use density functional theory (DFT) to optimize geometries and calculate electronic properties (e.g., HOMO-LUMO gaps) for reactivity predictions .
- Molecular docking : Screen derivatives against target protein structures (e.g., kinases, GPCRs) to prioritize compounds with favorable binding poses. Software like AutoDock Vina or Schrödinger Suite is recommended .
- ADMET prediction : Tools like SwissADME or ADMETLab2.0 can predict solubility, metabolic stability, and toxicity in silico .
Q. How should researchers address contradictions in biological activity data across different studies?
Methodology :
- Replicate experiments : Ensure consistent assay conditions (e.g., cell lines, incubation time, solvent controls). For example, discrepancies in IC values may arise from DMSO concentration variations .
- Meta-analysis : Aggregate data from multiple studies to identify trends. Use statistical tests (e.g., ANOVA) to assess significance of observed differences .
Q. What safety protocols are recommended for handling this compound during synthesis?
Methodology :
- Toxicity mitigation : Use fume hoods and respiratory protection (N95 masks) to avoid inhalation of fine particles. Nitrile gloves and safety goggles are mandatory due to potential irritant properties .
- Waste disposal : Neutralize reaction byproducts (e.g., acidic/basic residues) before disposal. Follow OSHA guidelines for hazardous chemical waste .
Q. How can reaction yields be optimized for large-scale synthesis?
Methodology :
- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura couplings to improve cross-coupling efficiency. Optimize ligand-to-metal ratios .
- Solvent selection : Replace DMF with less polar solvents (e.g., toluene) for steps requiring anhydrous conditions. Microwave-assisted synthesis may reduce reaction times .
Q. What strategies are effective for evaluating in vivo efficacy of this compound?
Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
